Cas no 2172375-41-4 (2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid)

2-{4-[4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a pyrazole ring and a methoxybutanamide linker, offering versatility in solid-phase peptide coupling strategies. The Fmoc group ensures orthogonal deprotection compatibility with standard peptide synthesis protocols, while the carboxylic acid moiety facilitates efficient conjugation. This compound is particularly valuable for introducing unique heterocyclic modifications into peptide backbones, enabling tailored physicochemical properties. Its optimized solubility in common organic solvents enhances reaction efficiency. The product is characterized by high purity (>95%) and stability under standard handling conditions, making it suitable for demanding synthetic workflows in medicinal chemistry and biochemical research.
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid structure
2172375-41-4 structure
Product Name:2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid
CAS No:2172375-41-4
MF:C25H26N4O6
MW:478.497146129608
CID:6507598
PubChem ID:165459535
Update Time:2025-10-29

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid
    • EN300-1511706
    • 2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-1H-pyrazol-1-yl}acetic acid
    • 2172375-41-4
    • Inchi: 1S/C25H26N4O6/c1-34-17(10-23(30)28-16-11-27-29(13-16)14-24(31)32)12-26-25(33)35-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,11,13,17,22H,10,12,14-15H2,1H3,(H,26,33)(H,28,30)(H,31,32)
    • InChI Key: GORKZKGMQOYQFR-UHFFFAOYSA-N
    • SMILES: O(C(NCC(CC(NC1C=NN(CC(=O)O)C=1)=O)OC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 478.18523456g/mol
  • Monoisotopic Mass: 478.18523456g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 11
  • Complexity: 730
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 132Ų

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid Pricemore >>

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Additional information on 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid

Comprehensive Analysis of 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid (CAS No. 2172375-41-4)

The compound 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid (CAS No. 2172375-41-4) is a highly specialized chemical entity with significant applications in peptide synthesis and pharmaceutical research. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable tool for solid-phase peptide synthesis (SPPS). Researchers and chemists frequently search for this compound due to its role in drug discovery and bioconjugation, aligning with the growing demand for precision medicine and targeted therapies.

One of the most searched questions in the field of organic chemistry is how to efficiently incorporate Fmoc-protected amino acids into complex molecules. The 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid addresses this need by providing a stable intermediate for peptide chain elongation. Its methoxybutanamido and pyrazol-1-yl moieties further enhance its utility in designing bioactive compounds, a topic of high interest in AI-driven drug design platforms.

In the context of green chemistry, this compound is also gaining attention for its potential in sustainable synthesis. With the rise of environmentally friendly lab practices, researchers are exploring how CAS No. 2172375-41-4 can be used in low-waste processes. This aligns with global trends toward reducing carbon footprints in pharmaceutical manufacturing, a frequently discussed topic in scientific forums and search engine queries.

The Fmoc group in 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid is particularly noteworthy for its UV-detection properties, making it a preferred choice for high-performance liquid chromatography (HPLC) applications. This feature is critical for quality control in biopharmaceutical production, another area where users often seek detailed information. The compound's compatibility with automated synthesis systems further enhances its relevance in modern lab automation workflows.

Another trending topic related to this compound is its role in click chemistry and ligand design. As the scientific community focuses on multifunctional molecules, the pyrazol-1-yl segment of CAS No. 2172375-41-4 offers versatile binding sites for metal coordination and catalysis. This has sparked interest in material science and nanotechnology applications, where users frequently search for innovative building blocks.

In summary, 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-1H-pyrazol-1-yl}acetic acid (CAS No. 2172375-41-4) is a multifaceted compound with broad applicability in drug development, sustainable chemistry, and advanced material design. Its alignment with current research trends and frequent search queries underscores its importance in both academic and industrial settings.

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